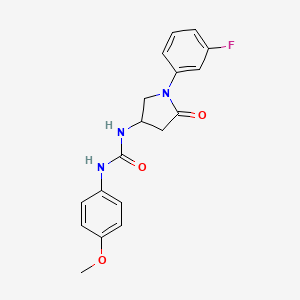
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a urea moiety, which are known to contribute to its pharmacological properties. The presence of the 3-fluorophenyl and 4-methoxyphenyl groups enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure
The molecular formula of this compound is C16H18FN3O2, with a molecular weight of approximately 303.34 g/mol. The structural characteristics include:
- Pyrrolidinone ring : A five-membered ring containing nitrogen and carbonyl groups.
- Fluorophenyl group : Enhances lipophilicity and electronic properties.
- Methoxyphenyl group : Potentially increases binding affinity to biological targets.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing various physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticoagulant Activity : Similar compounds have shown high potency against factor Xa (fXa), suggesting potential use as anticoagulants. For example, modifications in the structure have led to compounds with improved pharmacokinetic profiles and selectivity for fXa .
- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including potential applications in treating anxiety and depression due to their interaction with serotonin receptors .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antithrombotic Effects : A study on a related compound demonstrated significant antithrombotic effects in animal models, indicating that modifications in the urea moiety can enhance efficacy against thromboembolic disorders .
- Neuroprotective Effects : Research has indicated that structurally similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through serotonin receptor antagonism .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Chlorine substituent instead of fluorine | Potentially similar activity but may differ in binding affinity |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Methyl substituent | Altered electronic properties affecting activity |
属性
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-13(6-8-16)20-18(24)21-14-10-17(23)22(11-14)15-4-2-3-12(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDPNQOIPLVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














